molecular formula C8H8N2O3S B601273 Cefazedone Impurity 12 CAS No. 184696-69-3

Cefazedone Impurity 12

Cat. No.: B601273
CAS No.: 184696-69-3
M. Wt: 212.23 g/mol
InChI Key: PEXXBWBJJAMURF-CLZZGJSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefazedone Impurity 12 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of Cefazedone, a cephalosporin antibiotic. Impurities like this compound are critical to identify and control in pharmaceutical products to ensure their safety, efficacy, and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cefazedone Impurity 12 typically involves the synthesis of Cefazedone itself, during which various side reactions can lead to the formation of impurities. The synthetic route for Cefazedone involves multiple steps, including the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in the formation of impurities.

Industrial Production Methods

In industrial settings, the production of Cefazedone and its impurities is carefully monitored. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying to isolate the desired product and minimize impurities . Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities, ensuring compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Cefazedone Impurity 12 can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert certain functional groups within the impurity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the impurity’s chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Cefazedone Impurity 12 can be compared with other impurities and related compounds found in cephalosporin antibiotics:

These comparisons highlight the uniqueness of this compound in terms of its formation, chemical behavior, and impact on pharmaceutical quality.

Properties

CAS No.

184696-69-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione

InChI

InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1

InChI Key

PEXXBWBJJAMURF-CLZZGJSISA-N

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione;  (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.